Myralact

Description

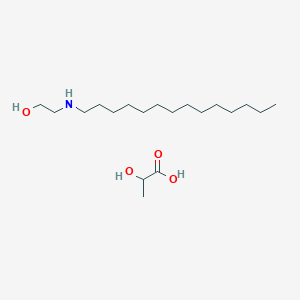

Structure

3D Structure of Parent

Properties

CAS No. |

15518-87-3 |

|---|---|

Molecular Formula |

C19H41NO4 |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |

InChI |

InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

HLFJBIVEMZFFOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |

Other CAS No. |

15518-87-3 |

Synonyms |

myralact |

Origin of Product |

United States |

Fundamental Academic Investigations of Myralact

Current Perspectives on Myralact in Contemporary Chemical Research

Contemporary chemical research involving Myralact largely centers on its inclusion in standardized classifications and its role in cheminformatics studies, particularly in the development and validation of predictive models. Myralact is listed in the International Classification of Procedures in Medicine (ICPM) under the chapter for Drugs, medicaments, and biological agents, assigned the code 7-601. who.intscribd.com This classification indicates its recognition within a medical or pharmaceutical context, although the specific implications within this classification require further detailed investigation of the ICPM framework.

Furthermore, Myralact has appeared in the context of Quantitative Structure-Activity Relationship (QSAR) studies. In one such academic investigation focused on antiprotozoal lead discovery, Myralact was included in a dataset used to build and validate predictive models. uncst.go.ugsciforum.net These models aim to correlate molecular descriptors derived from a compound's structure with its biological activity. Myralact was specifically noted as an outlier in this study, exhibiting a standardized residual greater than three standard deviation units. uncst.go.ugsciforum.net This indicates that the model's prediction for Myralact's activity based on its molecular structure significantly deviated from the experimental data. uncst.go.ugsciforum.net The compound's behavior as an outlier suggests that its structural features might interact with biological targets or processes in a way not adequately captured by the molecular descriptors and modeling approach used in that particular study. uncst.go.ugsciforum.net

The inclusion of Myralact in patent documents related to diagnostic and therapeutic agents also reflects its presence in contemporary chemical and pharmaceutical considerations, although these listings often occur within broad enumerations of compounds without specifying Myralact's unique contribution or properties in those applications. cbsa-asfc.gc.cagoogle.comgoogleapis.comgoogle.com

Trajectories of Academic Inquiry into Myralact's Molecular Framework

Academic inquiry into Myralact's molecular framework primarily intersects with efforts to understand and predict its behavior based on its chemical structure. The compound is formally known as (2-Hydroxyethyl)tetradecylammonium lactate (B86563), with the chemical formula C₁₉H₄₁NO₄. scribd.com This systematic name and formula provide the fundamental description of its molecular composition and arrangement.

While detailed academic studies focused solely on the synthesis, spectroscopic analysis, or unique reactivity of Myralact's molecular framework are not prominently highlighted in the search results, its identification as (2-Hydroxyethyl)tetradecylammonium lactate provides the basis for such investigations. scribd.com Future academic trajectories could involve exploring synthetic routes to Myralact, conducting detailed spectroscopic characterization to confirm its structure, and investigating its physical and chemical properties in relation to its molecular architecture. The lactate counterion and the quaternary ammonium (B1175870) center are key features of its molecular structure that could be subjects of specific academic interest regarding their influence on the compound's solubility, stability, and interactions.

Advanced Synthetic Methodologies for Myralact and Structural Analogs

Chemo-Enzymatic Approaches in Myralact Scaffold Construction

There is no specific information available in the scientific literature regarding the use of chemo-enzymatic methods for the construction of the Myralact scaffold. In principle, enzymes could be employed for the synthesis of the 2-(tetradecylamino)ethanol backbone. For instance, a lipase could potentially catalyze the amination of an epoxide precursor. However, no such biocatalytic route for Myralact has been reported.

Stereoselective Synthesis Strategies for Myralact and Chiral Derivatives

Myralact itself, being a simple N-alkylated amino alcohol, is achiral. Therefore, stereoselective synthesis strategies would not be applicable to Myralact as it is commonly known. The development of chiral derivatives would necessitate the introduction of stereocenters into the molecule, for which various asymmetric synthesis methods could be employed. However, the scientific literature does not describe the synthesis or existence of such chiral derivatives of Myralact.

Sustainable Synthesis Protocols for Myralact: Principles of Green Chemistry

No studies specifically detailing the application of green chemistry principles to the synthesis of Myralact have been found. General green chemistry principles that could be applied to the synthesis of similar amino alcohols include the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous solvents and reagents. Without a documented industrial synthesis of Myralact, an assessment of its environmental impact or the development of greener alternatives is not feasible.

Continuous Flow Synthesis Techniques for Myralact Production

The application of continuous flow synthesis for the production of Myralact has not been reported. While flow chemistry offers potential advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and potential for automation, its application is typically explored for compounds with significant commercial demand or complex synthesis pathways.

Rational Design and Synthesis of Myralact-Based Molecular Architectures

There is no evidence in the scientific literature of programs focused on the rational design and synthesis of Myralact-based molecular architectures. Such research would typically be driven by a specific biological target or a desired physicochemical property, for which Myralact would serve as a starting point or scaffold.

Computational Chemistry and Theoretical Modeling of Myralact

Quantum Chemical Characterization of Myralact Electronic Structure and Reactivity

Quantum chemistry methods are employed to investigate the electronic structure of molecules, providing details about atomic charges, molecular orbitals, electrostatic potential, and other properties that govern chemical reactivity. These calculations can help predict how a molecule might behave in different chemical environments, its potential reaction pathways, and the stability of various forms. While specific detailed quantum chemical characterization studies focusing solely on Myralact's electronic structure and reactivity were not found in the consulted literature, such studies would typically involve calculating properties like HOMO-LUMO gaps, ionization potentials, electron affinities, and reaction enthalpies to understand its intrinsic reactivity and stability. Detailed research findings and data tables specific to the quantum chemical characterization of Myralact are not available in the consulted sources.

Molecular Dynamics and Docking Simulations for Myralact System Interactions

Molecular dynamics (MD) simulations are used to observe the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions with surrounding molecules, such as solvents or biological targets. Docking simulations, on the other hand, predict the preferred orientation and binding affinity of a smaller molecule (ligand) to a larger molecule (receptor), commonly used to study drug-target interactions. While general applications of MD and docking in studying molecular interactions are well-established, specific studies detailing MD or docking simulations for Myralact were not identified in the consulted literature.

Conformational landscape analysis involves exploring the various possible three-dimensional arrangements (conformations) of a molecule and their relative stabilities. This is particularly important for flexible molecules like Myralact, which contains long alkyl chains and rotatable bonds. Understanding the preferred conformations is crucial for predicting how the molecule might interact with other molecules or fit into binding sites. Computational methods, often involving molecular mechanics or dynamics, are used to sample and analyze this conformational space. Specific detailed research findings and data tables regarding the conformational landscape analysis of Myralact are not available in the consulted sources.

Computational approaches in drug discovery and chemical biology can be broadly categorized as ligand-based or structure-based. Ligand-based methods utilize information from known active molecules (ligands) to infer properties or design new compounds, often when the structure of the biological target is unknown. Structure-based methods, conversely, rely on the known three-dimensional structure of the biological target to design or identify molecules that are likely to bind to it. While these approaches are widely applied in the study of bioactive compounds, specific applications of detailed ligand-based or structure-based computational approaches focused on Myralact, beyond its inclusion in a QSAR study, were not found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Myralact Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that develop predictive models correlating the structural and physicochemical properties of compounds with their biological activities or other properties. These models are built using a dataset of compounds with known activities or properties and a range of calculated molecular descriptors.

QSAR/QSPR models can be developed to predict various activities or properties, such as biological potency, toxicity, or physical characteristics. The development process involves selecting relevant molecular descriptors, choosing a suitable statistical method, and building a model that can accurately predict the endpoint for new compounds. Validation is a critical step to assess the reliability and predictive power of the model, often using external test sets and statistical metrics. Analysis of outlier behavior, where a compound's predicted value significantly deviates from its experimental value, can provide valuable insights into the limitations of the model or suggest unique characteristics of the outlier compound.

In one study focusing on antiprotozoan lead discovery using QSAR, Myralact was identified as an outlier. The compound exhibited outlier behavior with a standardized residual greater than three standard deviation units in a predictive model. This indicates that the model, based on the molecular descriptors used, incorrectly predicted the activity of Myralact, placing it outside the applicability domain of that specific model. This suggests that Myralact possesses structural features or properties that are not adequately captured by the descriptors or the model's training data, leading to the inaccurate prediction.

| Compound | Standardized Residual (r) | Outlier Behavior |

|---|---|---|

| Myralact | 3.09 | Yes (> 3σ) |

| Tosulur sodium | 3.187 | Yes (> 3σ) |

Note: The data above is extracted from a QSAR study where Myralact was identified as an outlier.

Multivariate statistical analysis techniques, such as principal component analysis (PCA) or partial least squares (PLS), are often used in conjunction with QSAR/QSPR modeling to analyze the relationships between a set of molecular descriptors and the activity or property of interest. These methods can help identify the most significant descriptors contributing to the model and understand the underlying structural features that influence the observed activity or property. Applying such analysis to a dataset including Myralact could help to understand which molecular features distinguish it from other compounds in the context of a predictive model and potentially explain its outlier behavior. Specific detailed research findings and data tables from multivariate statistical analysis of molecular descriptors specifically for Myralact systems were not found in the consulted sources.

In Silico Screening and Virtual Combinatorial Library Design for Myralact Derivatives

In silico screening and virtual combinatorial library design are powerful computational techniques employed in chemical research and drug discovery to identify potential lead compounds and explore chemical space efficiently. In silico screening involves the computational evaluation of large libraries of compounds against a specific target or for desired properties, aiming to prioritize candidates for synthesis and experimental testing. ncats.iofda.govprobes-drugs.orgncats.io Virtual combinatorial libraries, on the other hand, involve the computational generation of vast numbers of theoretical compounds by combining different molecular building blocks, allowing for the exploration of novel chemical structures and their potential properties before any synthesis is performed. ncats.io

Research involving computational modeling of Myralact has highlighted its behavior as a computational outlier in certain predictive models. In one study focusing on QSAR (Quantitative Structure-Activity Relationship) modeling for antiprotozoan activity, Myralact was identified as a compound exhibiting outlier behavior. fda.govcms.gov Specifically, Myralact showed a standardized residual greater than three standard deviation units, indicating that its predicted activity deviated significantly from the model's prediction. fda.govcms.gov This suggests that Myralact's properties or interactions may not be adequately captured by the parameters of that particular QSAR model, potentially due to unique structural features or mechanisms of action not well-represented in the training data. fda.govcms.gov

Insights derived from the computational outlier behavior of compounds like Myralact can be valuable. Such behavior may indicate limitations in the applicability domain of a computational model or highlight molecules with unusual or interesting properties that warrant further investigation. Identifying why a compound behaves as an outlier can lead to the refinement of existing computational models or the development of new ones that better capture the relevant chemical space.

While specific published studies detailing the in silico screening or virtual combinatorial library design specifically for Myralact derivatives based on its outlier behavior were not found, the general methodologies are highly relevant. Leveraging the insights from Myralact's unique computational profile could guide the design of virtual libraries focused on structural modifications around the Myralact core. For instance, understanding the molecular descriptors that contribute to its outlier status could inform the selection of building blocks or chemical transformations in a virtual combinatorial library aimed at exploring derivatives with potentially enhanced or altered activities. Subsequent in silico screening of such a library using various computational models (e.g., molecular docking, pharmacophore modeling, or refined QSAR models) could help prioritize promising Myralact derivatives for synthesis and biological evaluation. ncats.iofda.govncats.io

Integration of Cheminformatics and Data Science Methodologies in Myralact Research

Cheminformatics and data science methodologies play increasingly crucial roles in modern chemical research, providing tools and techniques for managing, analyzing, and interpreting chemical data. Cheminformatics focuses on the use of computational and informational techniques applied to a range of problems in the field of chemistry, including the representation, storage, and retrieval of chemical structures and data, as well as the development of predictive models. medkoo.comepa.gov Data science encompasses a broader set of methods for extracting knowledge and insights from data, including statistical modeling, machine learning, and data visualization, which are highly applicable to the large and complex datasets generated in chemical and biological experiments and simulations. medkoo.comepa.gov

In the context of Myralact research, the application of cheminformatics is evident in studies involving QSAR modeling, where molecular descriptors are calculated and used to build predictive models of biological activity. fda.govcms.gov The identification of Myralact as a computational outlier in such a study is itself a result of applying cheminformatics techniques for model building and analysis. fda.govcms.gov

The integration of broader data science methodologies can further enhance Myralact research. For example, if datasets of Myralact derivatives or related compounds were available, data science techniques could be used to:

Analyze structure-activity relationships in a more comprehensive manner, potentially identifying subtle patterns not captured by traditional QSAR.

Develop machine learning models to predict various properties of Myralact derivatives, such as solubility, permeability, or potential interactions, based on their chemical structures.

Cluster Myralact and its derivatives in chemical space based on various molecular descriptors to understand their diversity and identify areas for further exploration.

Integrate data from different sources (e.g., computational predictions, experimental results) to build more robust and reliable models.

Sophisticated Analytical Methodologies for Myralact Characterization

Advanced Spectroscopic Techniques for Elucidating Myralact Structural Features (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural elucidation of Myralact. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are cornerstone techniques in this endeavor, providing orthogonal information to construct a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the atomic structure of a molecule. asfnr.orgnih.gov It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the chemical environment of each atom. springernature.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of Myralact.

¹H NMR: Provides information on the number and type of protons, their electronic environment, and neighboring protons.

¹³C NMR: Reveals the number and type of carbon atoms in the molecular skeleton.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular fragments into the final structure.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Myralact in CDCl₃ (Note: This data is illustrative for methodological demonstration.)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | 3.54 | t | 7.2 | 55.8 |

| 2 | 1.82 | m | - | 30.1 |

| 3 | 4.15 | dd | 8.5, 4.2 | 72.4 |

| 5 | 6.88 | d | 8.1 | 115.6 |

| 6 | 7.25 | d | 8.1 | 129.3 |

High-Resolution Mass Spectrometry (HR-MS) HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of Myralact, allowing for the determination of its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule with minimal fragmentation. koreascience.kr Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides crucial information about the molecule's substructures, corroborating data from NMR. nih.gov

Interactive Table 2: Illustrative High-Resolution Mass Spectrometry Data for Myralact

| Parameter | Value | Interpretation |

|---|---|---|

| Ionization Mode | Positive ESI | Electrospray Ionization |

| Adduct | [M+H]⁺ | Protonated molecule |

| Measured m/z | 430.2175 | Mass-to-charge ratio of the protonated molecule |

| Calculated Formula | C₂₂H₃₂N₃O₅ | Elemental composition determined from accurate mass |

| Mass Error (ppm) | 1.2 | High accuracy, confirming the proposed formula |

High-Performance Chromatographic Separations for Myralact Purity Profiling and Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Myralact and for its isolation from synthesis reaction mixtures or natural extracts. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds like Myralact.

The method involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and separation is achieved based on the differential partitioning of Myralact and any impurities between the two phases. researchgate.net Purity is determined by calculating the peak area percentage of Myralact relative to the total area of all detected peaks in the chromatogram. For preparative applications, fractions corresponding to the Myralact peak are collected for further use.

Interactive Table 3: Typical RP-HPLC Method Parameters and Purity Results for Myralact

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm (UV) |

| Retention Time | 3.05 min |

| Purity Assay Result | 99.85% |

Hyphenated Analytical Platforms for Comprehensive Myralact Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for the sensitive and selective analysis of Myralact in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantifying low levels of pharmaceuticals and other compounds in biological samples. nih.govnih.gov The technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comresearchgate.net Analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for Myralact is selected and fragmented to produce characteristic product ions. This double mass filtering provides exceptional selectivity and minimizes matrix interference. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) For volatile or semi-volatile derivatives of Myralact, GC-MS is a highly effective analytical tool. nih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. mdpi.com GC-MS provides excellent chromatographic resolution and produces reproducible mass spectra that can be used for definitive identification by comparison to spectral libraries. researchgate.netnih.gov Often, chemical derivatization is required to increase the volatility and thermal stability of the analyte. mdpi.com

Interactive Table 4: Example LC-MS/MS Parameters for Quantification of Myralact

| Parameter | Setting |

|---|---|

| LC System | Agilent 1200 LC system mdpi.com |

| MS System | Agilent 6410 Triple Quadrupole MS mdpi.com |

| Ionization Mode | ESI Positive mdpi.com |

| Precursor Ion (m/z) | 430.2 |

| Product Ions (m/z) | 388.1 (Quantifier), 250.2 (Qualifier) |

| Collision Energy | 25 eV |

| Drying Gas Temperature | 300 °C mdpi.com |

Microscopic and Imaging Techniques for Spatiotemporal Localization of Myralact in Research Matrices

Understanding the distribution of Myralact within a biological system, such as a tissue section or cell culture, is critical for mechanistic studies. Advanced imaging techniques can provide this spatiotemporal information.

Mass Spectrometry Imaging (MSI) Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is a powerful technique to visualize the distribution of drugs, metabolites, and other molecules directly in tissue sections without the need for labels. nih.gov A matrix is applied to the tissue slice, which is then rastered with a laser. At each point, the desorbed ions, including Myralact, are analyzed by the mass spectrometer to generate an ion map that shows the compound's location. nih.gov

NMR Microscopy Also known as Magnetic Resonance Imaging (MRI) at a microscopic resolution, NMR microscopy can non-invasively image the distribution of compounds in small, intact samples. nih.gov While less sensitive than MSI, it can provide unique contrast based on NMR relaxation times (T1 and T2) and can be used to monitor changes in Myralact distribution over time in living samples. nih.gov

Methodological Validation and Quality Assurance Protocols in Myralact Analytical Research

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated. jddtonline.info Method validation is a formal process that provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of Myralact. scielo.br Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. scielo.br

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net

Interactive Table 5: Summary of Validation Parameters for a Myralact HPLC Method

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.85% |

| Precision - Repeatability (%RSD) | ≤ 2% | 0.83% |

| Precision - Intermediate (%RSD) | ≤ 2% | 0.88% |

| LOD (µg/mL) | Report | 0.105 |

| LOQ (µg/mL) | Report | 0.319 |

Investigating Molecular Mechanisms and Biochemical Pathways Influenced by Myralact

Identification and Characterization of Putative Molecular Targets of Myralact

Identifying the molecular targets of a compound is a foundational step in understanding its mechanism of action. This process involves a range of experimental techniques designed to pinpoint the specific proteins, enzymes, receptors, or other biomolecules with which the compound interacts to elicit a biological response.

Initial approaches often include computational methods, such as molecular docking, where the 3D structure of the compound is virtually screened against libraries of known protein structures to predict potential binding interactions. These in silico predictions are then validated experimentally. Techniques like affinity chromatography-mass spectrometry involve immobilizing Myralact on a solid support to "capture" its binding partners from cell or tissue lysates. The bound proteins are subsequently identified using mass spectrometry.

Another powerful method is thermal proteome profiling, which assesses changes in the thermal stability of proteins across the proteome in the presence of the compound. A shift in a protein's melting temperature upon binding to Myralact would indicate a direct interaction. Characterization of these putative targets would then involve quantifying binding affinity and kinetics using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Mechanistic Investigations of Myralact's Interactions within Cellular Systems (e.g., based on high-throughput phenotypic screening of human astrocytes)

High-throughput phenotypic screening (HTS) is a powerful strategy to understand a compound's effect on cellular behavior without a priori knowledge of its molecular target. In the context of human astrocytes, an HTS campaign would involve exposing cultured astrocytes to Myralact and monitoring for specific phenotypic changes using automated microscopy and image analysis. nih.gov

Astrocytes are crucial for central nervous system (CNS) homeostasis, and their dysfunction is implicated in numerous neurological disorders. nih.govresearchgate.net A screen could be designed to assess Myralact's impact on various aspects of astrocyte biology, such as:

Cell Viability and Proliferation: Measuring cell numbers or metabolic activity to identify cytoprotective or cytotoxic effects.

Morphological Changes: Quantifying changes in cell shape, size, and complexity, which can be indicative of astrocyte activation or reactivity.

Biomarker Expression: Using immunofluorescence to measure the levels of key astrocyte markers, such as glial fibrillary acidic protein (GFAP), which is upregulated during reactive astrogliosis.

Functional Readouts: Assessing functions like glutamate uptake, calcium signaling, or mitochondrial health. nih.gov

A large-scale screen of thousands of compounds using human stem cell-derived astrocytes has been performed to identify molecules that protect against oxidative stress, demonstrating the feasibility of this approach. nih.gov Were Myralact identified as a "hit" in such a screen, it would trigger further mechanistic studies to deconvolute the pathway responsible for the observed phenotype.

Elucidation of Myralact's Modulation of Specific Biochemical Networks

Once putative targets or cellular effects are identified, research focuses on how the compound modulates specific biochemical networks. This involves detailed in vitro assays to characterize its influence on enzyme activity and receptor signaling.

Enzymatic Kinetic Studies and Inhibition/Activation Profiles of Myralact

If Myralact's molecular target is identified as an enzyme, its effect on the enzyme's catalytic activity would be thoroughly investigated. nih.gov Enzyme kinetic studies are performed to determine the nature and potency of the interaction. nih.gov

These studies measure the rate of the enzymatic reaction at varying substrate concentrations, both in the absence and presence of Myralact. The data are often visualized using plots like the Michaelis-Menten or Lineweaver-Burk plots. researchgate.net From these, key parameters are determined:

IC50 (Half-maximal inhibitory concentration): The concentration of Myralact required to reduce the enzyme's activity by 50%.

Mechanism of Inhibition: Determining if the inhibition is competitive (competes with the substrate for the active site), non-competitive (binds to an allosteric site), uncompetitive (binds only to the enzyme-substrate complex), or mixed. Each mechanism produces a characteristic pattern on kinetic plots. nih.gov

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

This information is critical for understanding the compound's potency and specificity and for guiding further drug development efforts.

Receptor Binding and Downstream Signaling Pathway Analyses Perturbed by Myralact

If Myralact is found to interact with a cell surface or nuclear receptor, the next step is to characterize this interaction and its downstream consequences. Radioligand binding assays are a classic method used to determine the affinity of a compound for a receptor. nih.gov In these assays, a labeled compound (radioligand) known to bind the receptor is competed off by increasing concentrations of the unlabeled test compound (Myralact), allowing for the calculation of its binding affinity (Ki). nih.gov

Following receptor binding, the functional consequence—whether Myralact acts as an agonist (activator), antagonist (blocker), or inverse agonist—is determined. This involves measuring the cellular response that is normally triggered by the receptor. For example, if the target were a G protein-coupled receptor (GPCR), researchers might measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Further analysis would map the entire signaling cascade affected by Myralact. This could involve using techniques like Western blotting to measure the phosphorylation status of key downstream signaling proteins (e.g., kinases like Akt, ERK, or transcription factors like CREB) to build a comprehensive picture of the pathways perturbed by the compound.

Omics-Based Approaches to Delineate Myralact's Biological Footprint

Transcriptomics: This involves analyzing the entire set of RNA transcripts (the transcriptome) in a cell or tissue using techniques like RNA-sequencing (RNA-seq) or microarrays. nih.gov By comparing the transcriptomes of cells treated with Myralact to untreated controls, researchers can identify all genes whose expression is either up- or down-regulated by the compound. This can reveal the cellular pathways and biological processes that are transcriptionally modulated. nih.gov

Proteomics: This is the large-scale study of proteins. Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins in response to Myralact treatment. nih.gov This provides a more direct picture of the functional molecules within the cell. Post-translational modifications, such as phosphorylation, can also be profiled to gain insight into the activity of signaling pathways.

Metabolomics: This approach focuses on the comprehensive analysis of small molecules (metabolites) within a biological sample. By profiling the metabolome of Myralact-treated systems, scientists can identify alterations in metabolic pathways, such as energy metabolism, lipid synthesis, or amino acid metabolism, providing insights into the compound's impact on cellular physiology.

| Omics Field | Molecules Analyzed | Primary Technology | Key Insights Provided |

|---|---|---|---|

| Transcriptomics | RNA | RNA-Sequencing (RNA-Seq) | Changes in gene expression; identification of regulated pathways. |

| Proteomics | Proteins | Mass Spectrometry (MS) | Changes in protein abundance and post-translational modifications. |

| Metabolomics | Metabolites | Mass Spectrometry (MS), NMR Spectroscopy | Alterations in metabolic pathways and cellular energy state. |

Computational Systems Biology Modeling of Myralact's Impact on Biological Pathways

Computational systems biology aims to create mathematical models of complex biological systems to simulate and predict their behavior. nih.gov Data generated from the "omics" approaches and other kinetic and binding studies on Myralact would serve as crucial inputs for building such models. nih.gov

These models can integrate diverse data types—from gene expression changes to protein-protein interactions and metabolic fluxes—to create a holistic, dynamic representation of the cellular network perturbed by Myralact. For example, a model could simulate how Myralact's inhibition of a specific enzyme would propagate through a metabolic network, leading to the accumulation of certain metabolites and the depletion of others, and how this might, in turn, affect gene expression.

The utility of these models is twofold:

Hypothesis Testing: They allow researchers to perform in silico experiments, such as predicting the effect of knocking out a certain gene on the cell's response to Myralact, which can then be validated experimentally.

Predictive Power: A well-constructed model can predict the system-level consequences of the compound's action, potentially identifying biomarkers of response or predicting synergistic interactions with other molecules.

Exploration of Myralact Derivatives and Advanced Molecular Design

Rational Design and De Novo Synthesis of Novel Myralact Derivatives with Tuned Properties

Rational design and de novo synthesis are fundamental approaches in medicinal chemistry and materials science aimed at creating novel compounds with desired properties. Rational design involves using existing knowledge about the relationship between chemical structure and properties or activity to guide the synthesis of new molecules. This can include insights from computational modeling and analysis of related compounds nih.govprobes-drugs.org. De novo synthesis, meaning "from the beginning," refers to the construction of complex organic molecules from simpler precursors through a series of controlled chemical reactions youtube.com.

Applying these principles to Myralact would involve designing modifications to its core structure to tune specific physicochemical or biological properties. For instance, structural alterations can be designed to enhance solubility, improve stability, modify lipophilicity, or introduce functional groups for conjugation nih.gov. The synthesis of such novel Myralact derivatives would employ various organic chemistry techniques, similar to the multi-step synthesis approaches used for creating derivatives of other compounds like quinolin-2(1H)-one or pyranochalcones. The process often involves converting functional groups and coupling the Myralact core with different molecular fragments to build a library of analogs with varied structural features.

The goal of tuning properties through rational design and synthesis is to optimize the compound for specific applications, such as improved interaction with a biological target or enhanced characteristics for formulation and delivery. This systematic approach, guided by design principles, is crucial for exploring the chemical space around the Myralact scaffold and identifying derivatives with enhanced or novel attributes nih.govprobes-drugs.org.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Myralact Analogs

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of a molecule affect its biological activity. Similarly, Structure-Property Relationship (SPR) studies examine the link between chemical structure and physicochemical properties, such as solubility, melting point, and partition coefficient. Both SAR and SPR are critical for understanding how structural modifications influence the behavior of a compound.

For Myralact analogs, SAR/SPR investigations would involve synthesizing a series of derivatives with systematic changes to the Myralact structure and then evaluating their relevant biological activities and physicochemical properties. By correlating the observed activities and properties with the specific structural variations, researchers can identify which parts of the molecule are important for particular effects. This information is invaluable for guiding further rational design efforts, allowing for the optimization of lead compounds by focusing on structural modifications that are likely to result in improved efficacy, reduced off-target interactions, or enhanced pharmaceutical properties. Computational methods can complement experimental SAR/SPR studies by predicting the potential effects of structural changes and helping to prioritize which derivatives to synthesize and test.

While specific SAR/SPR data for Myralact derivatives were not found in the provided search results, the principles of these investigations are universally applicable in chemical research to understand and optimize the characteristics of a compound series.

Strategies for Targeted Delivery Systems Incorporating Myralact-Derived Scaffolds (e.g., as Conceptual Components in Diagnostic/Therapeutic Agents or Ocular Treatment Devices)

Targeted delivery systems aim to deliver therapeutic or diagnostic agents specifically to a desired site within the body, thereby increasing efficacy and reducing systemic exposure and potential side effects. Myralact has been mentioned in the context of methods and devices for the treatment of ocular conditions. This suggests a potential conceptual role for Myralact or its derivatives in targeted delivery systems, particularly for ocular applications.

Myralact-derived scaffolds could potentially be incorporated into various targeted delivery platforms. These platforms can include nanoparticles, liposomes, or implantable devices designed to release a compound in a controlled and localized manner. For ocular treatment, devices such as sustained-release implants or specialized contact lenses are being developed to deliver therapeutic agents directly to the eye, overcoming the limitations of traditional methods like eye drops. Myralact derivatives with tuned solubility and permeability could be formulated within such devices to ensure effective delivery to ocular tissues.

Conceptually, Myralact derivatives could also serve as components in diagnostic or therapeutic agents by being linked to targeting moieties (e.g., ligands or antibodies that bind to specific cell surface receptors) or to imaging agents. This would allow for the selective accumulation of the Myralact-containing construct at the site of interest, enhancing its effect or enabling visualization. The design of such systems requires careful consideration of the properties of the Myralact derivative, the delivery vehicle, and the targeting strategy to ensure efficient and specific delivery.

Conjugation Chemistry and Bioconjugation Strategies for Myralact Core Structures

Conjugation chemistry involves the formation of a stable link between two molecules. When one of the molecules is a biomolecule (such as a protein, peptide, or nucleic acid), the process is termed bioconjugation. These strategies are essential for creating hybrid molecules with combined functionalities, such as linking a drug to a targeting antibody to form an antibody-drug conjugate (ADC).

Applying conjugation and bioconjugation strategies to Myralact core structures would involve chemically linking Myralact or its derivatives to other molecules. This could be achieved by introducing reactive functional groups onto the Myralact scaffold during synthesis that can participate in various coupling reactions. Common conjugation reactions target functional groups like amines, carboxylic acids, thiols, or hydroxyls, utilizing reagents that form stable covalent bonds. Bioorthogonal reactions, which occur efficiently and selectively in biological environments, are particularly valuable for bioconjugation.

Myralact core structures could be conjugated to polymers to modify their pharmacokinetic properties or to create drug-polymer conjugates for controlled release. They could be linked to targeting ligands for specific cell or tissue delivery. Furthermore, conjugation to imaging probes could facilitate the tracking and visualization of Myralact distribution in biological systems. The choice of conjugation strategy depends on the desired properties of the final conjugate, the nature of the molecule being attached, and the functional groups available on the Myralact scaffold. The development of stable and cleavable linkers is also a critical aspect of conjugation chemistry, particularly for controlled release of the active compound at the target site.

Interdisciplinary Perspectives and Future Directions in Myralact Research

Theoretical Frameworks Guiding Predictive Research on Myralact's Activity

Theoretical frameworks play a crucial role in guiding predictive research on chemical compounds by establishing principles and models that relate chemical structure to biological activity or other properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example, utilizing mathematical models to correlate chemical descriptors with observed activities, allowing for the prediction of the properties of new or untested compounds. scielo.brrsc.org

In the limited available information regarding Myralact, it is mentioned within the context of an in silico screening study aimed at discovering antiprotozoan lead compounds. sciforum.netuncst.go.ug This study employed theoretical models, likely based on QSAR or similar cheminformatics approaches, to predict the antiprotozoan activity of a dataset of compounds. sciforum.net Myralact was included in this dataset. sciforum.netuncst.go.ug Interestingly, Myralact was identified as a compound exhibiting "outlier behavior," meaning its experimentally observed activity did not align with the activity predicted by the computational model. sciforum.netuncst.go.ug This highlights both the potential and the limitations of theoretical frameworks in accurately predicting the behavior of all compounds, underscoring the need for experimental validation.

Synergistic Integration of Computational and Experimental Methodologies in Myralact Discovery

The synergistic integration of computational and experimental methodologies is a cornerstone of modern drug discovery and chemical research. frontiersin.orgjpionline.orgpatsnap.comfrontiersin.org Computational methods, such as virtual screening and molecular docking, can efficiently explore vast chemical spaces and prioritize potential candidates based on predicted interactions and properties ("dry lab"). frontiersin.org These predictions then guide experimental efforts ("wet lab"), where compounds are synthesized, tested, and characterized to validate the computational findings. frontiersin.orgjpionline.orgpatsnap.comfrontiersin.org This iterative cycle of prediction and validation accelerates the discovery process compared to traditional solely experimental approaches. jpionline.orgpatsnap.comnih.gov

In the case where Myralact was mentioned, the research exemplifies this integration. A computational model was used to predict antiprotozoan activity for a set of compounds, including Myralact. sciforum.netuncst.go.ug Subsequently, these compounds were subjected to experimental biological assay to determine their actual activity. sciforum.net The finding that Myralact was "wrongly predicted" by the model demonstrates a specific instance where the computational prediction did not accurately reflect the experimental outcome. sciforum.netuncst.go.ug This result, while indicating a failure in the model's prediction for this particular compound, is itself a valuable outcome of the synergistic approach, providing data to refine future theoretical models.

Emerging Research Paradigms and Cross-Disciplinary Applications for Myralact and its Analogs

Emerging research paradigms in chemical sciences are increasingly driven by advancements in areas such as artificial intelligence (AI), machine learning, and automation, leading to new approaches for discovery and design. nih.govaip.orgacs.orgnih.gov Generative models, for instance, are being explored for their potential to design novel molecules with desired properties. acs.orgnih.gov Cross-disciplinary applications of chemical compounds are also expanding, with chemistry intersecting with fields like biology, medicine, materials science, and environmental science to address complex challenges. iocd.orguniv-brest.frrsc.orgresearcher.life

Q & A

How to formulate a research question on Myralact that addresses a gap in current literature?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed or Google Scholar to identify understudied aspects of Myralact (e.g., pharmacokinetics, novel therapeutic applications). Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, ensuring they are specific, measurable, and grounded in unresolved issues . For example:

- "How does Myralact (Intervention) modulate inflammatory pathways (Outcome) in murine models (Population) compared to standard anti-inflammatory agents (Comparison) over a 14-day trial (Time)?"

- Avoid broad questions; refine using tools like Semrush's Topic Research to identify high-priority gaps .

Q. What are the best practices for designing experiments to study Myralact's biochemical properties?

- Methodological Answer :

- Experimental Design : Use a factorial design to test multiple variables (e.g., concentration, temperature) while controlling for confounding factors. Include replicates (n ≥ 3) to ensure statistical power .

- Data Collection : Follow guidelines from Reviews in Analytical Chemistry for reproducible methods: document reagent sources, equipment specifications, and validation protocols (e.g., HPLC purity ≥95%) .

- Example Table :

| Variable | Tested Range | Control Condition | Measurement Technique |

|---|---|---|---|

| Concentration | 0.1–10 µM | Vehicle (DMSO) | Spectrophotometry |

| Temperature | 25°C, 37°C | 25°C | Enzyme Activity Assay |

Q. How to conduct a systematic literature review on Myralact using academic databases?

- Methodological Answer :

- Use Google Scholar with advanced operators (e.g.,

site:.edu "Myralact" AND "mechanism") to filter high-quality studies . - Screen abstracts for relevance, prioritizing peer-reviewed articles over preprints. Tools like Zotero can organize citations and highlight conflicting findings (e.g., discrepancies in reported IC50 values) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data regarding Myralact's mechanism of action?

- Methodological Answer :

- Statistical Reanalysis : Apply meta-analysis techniques to aggregate data from multiple studies. Use Cohen’s d to quantify effect size heterogeneity .

- Experimental Validation : Replicate key studies under standardized conditions (e.g., cell line, dosage). Cross-validate using orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement .

- Example Workflow :

Identify conflicting results (e.g., Study A reports apoptosis induction; Study B shows no effect).

Compare methodologies (e.g., differences in exposure duration or cell viability assays).

Design a harmonized protocol to test both hypotheses .

Q. What methodologies are recommended for optimizing the synthesis of Myralact in laboratory settings?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors .

- Characterization : Follow Beilstein Journal of Organic Chemistry guidelines: provide NMR, HRMS, and HPLC data for purity validation. Include crystallography if novel structural analogs are synthesized .

- Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst (mol%) | 5% | 7.5% | 22% → 35% |

| Reaction Time | 24h | 18h | 22% → 28% |

Q. How to integrate multi-omics data to explore Myralact's effects on cellular pathways?

- Methodological Answer :

- Data Integration : Combine transcriptomics, proteomics, and metabolomics datasets using tools like Pathway Commons or STRING to map interaction networks. Apply machine learning (e.g., Random Forest) to identify key nodes (e.g., upregulated kinases) .

- Validation : Use CRISPR-Cas9 knockout models to confirm pathway involvement. Cross-reference with public databases (e.g., GEO, PRIDE) for external validation .

Key Considerations

- Ethical Compliance : For studies involving human subjects, adhere to protocols outlined in APPLICATION FOR RESEARCH INVOLVING HUMAN SUBJECTS, including informed consent and IRB approval .

- Data Transparency : Publish raw data and code in repositories like Zenodo or Figshare to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.